![molecular formula C8H16O3 B1597028 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane CAS No. 3663-46-5](/img/structure/B1597028.png)
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
Overview
Description
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane (5-HM-TMD) is an organic compound that has been used in a variety of scientific applications, including laboratory experiments and research. 5-HM-TMD is a derivative of the widely used 2,2,5-trimethyl-1,3-dioxane (TMD). It is a highly versatile compound that can be used in a variety of ways, and its unique properties make it an ideal choice for many scientific experiments.
Scientific Research Applications
Biochemical Model Compound
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane serves as a model compound in biochemical research. It helps in understanding the mechanism of action of various drugs, providing insights into how they interact with biological systems .
Enzyme Kinetics Studies
Researchers utilize this compound to study enzyme kinetics. It aids in elucidating the enzymatic pathways and the rate at which enzymatic reactions occur, which is crucial for drug design and understanding metabolic processes .
Synthesis of Novel Compounds
The compound is used in the synthesis of novel organic molecules. Its structure serves as a backbone for creating new compounds with potential therapeutic applications .
Conformational Analysis
Conformational analysis of molecules like 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane is performed to understand their three-dimensional shape and how it affects their chemical reactivity and interaction with other molecules .
Drug Activation Studies
It’s used in studies aimed at understanding how prodrugs are activated within the body. This compound can mimic the structural features of prodrugs, helping to explore the activation mechanisms .
Physiological Effect Exploration
This dioxane derivative is pivotal in exploring the physiological effects of compounds on biological systems, which is essential for assessing the safety and efficacy of new drugs .
Analytical Chemistry
In analytical chemistry, it’s used as a standard or reference compound to calibrate instruments and validate methods due to its well-defined properties .
Chemical Education
Lastly, it finds application in chemical education, where it’s used to demonstrate various chemical reactions and principles to students, enriching their understanding of organic chemistry .
properties
IUPAC Name |
(2,2,5-trimethyl-1,3-dioxan-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)10-5-8(3,4-9)6-11-7/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENEXSAQJBPKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327377 | |
Record name | 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
CAS RN |
3663-46-5 | |
Record name | 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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